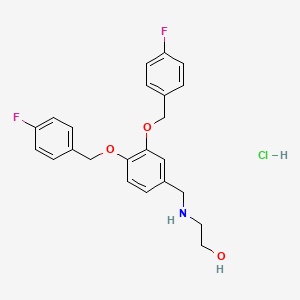
6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-phenoxypropanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
"6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-phenoxypropanoate" is an organic compound that blends diverse chemical structures, making it potentially significant in various scientific fields. Its structure incorporates a thiadiazole ring, cyclopropane carboxamide, pyran, and phenoxypropanoate, contributing to its unique chemical properties and reactivity.
Synthetic Routes and Reaction Conditions:
The synthesis starts with the preparation of 5-(cyclopropanecarboxamido)-1,3,4-thiadiazole. This intermediate is produced by reacting cyclopropane carboxylic acid with thiosemicarbazide under appropriate conditions.
Subsequent thionation of the thiadiazole compound with Lawesson's reagent yields the 5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl thio derivative.
The next step involves the thiomethylation of the pyran compound, typically achieved through the reaction with formaldehyde and H2S.
Finally, coupling of the thiadiazole derivative with the thiomethylated pyran using standard esterification procedures forms the target compound.
Industrial Production Methods:
Industrial methods follow similar synthetic routes with optimized conditions for large-scale production, involving batch or continuous-flow reactors to ensure high yields and purity.
Types of Reactions:
Oxidation: The compound may undergo oxidation, particularly at the thiadiazole or pyran rings, using oxidizing agents like hydrogen peroxide or meta-chloroperoxybenzoic acid (mCPBA).
Reduction: Reduction reactions may target the carbonyl groups, using reducing agents like sodium borohydride (NaBH4) or lithium aluminium hydride (LiAlH4).
Substitution: Substitution reactions, especially nucleophilic substitutions, could occur at the amide or ester functional groups.
Common Reagents and Conditions:
Oxidation with hydrogen peroxide (H2O2) under acidic or basic conditions.
Reduction with NaBH4 in methanol or ethanol.
Nucleophilic substitution under basic conditions with sodium methoxide or potassium tert-butoxide.
Major Products:
Oxidation products include sulfoxides or sulfones.
Reduction yields alcohol derivatives.
Substitution leads to various esters or amides depending on the nucleophile used.
科学研究应用
The compound's multifaceted structure lends itself to various scientific research applications:
Chemistry: Utilized in studying reaction mechanisms and developing novel synthetic pathways due to its diverse functional groups.
Biology: Investigated for potential biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties.
Medicine: Explored in drug discovery as a potential pharmacophore for designing new therapeutics.
Industry: Applied in the development of new materials with specific electronic, optical, or catalytic properties.
作用机制
The compound likely exerts its effects through several pathways due to its structural complexity:
Molecular Targets: It may interact with various enzymes or receptors, depending on the functional groups involved.
Pathways: Could modulate biochemical pathways related to redox reactions, signal transduction, or molecular recognition processes.
相似化合物的比较
5-(cyclopropanecarboxamido)-1,3,4-thiadiazole
4-oxo-4H-pyran-3-yl esters
Phenoxypropanoates
Uniqueness:
The unique combination of a thiadiazole ring and a pyran-phenoxypropanoate moiety gives the compound distinctive properties compared to similar molecules.
The cyclopropane carboxamide adds additional structural rigidity and potential reactivity, setting it apart in terms of stability and biological activity.
属性
IUPAC Name |
[6-[[5-(cyclopropanecarbonylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]-4-oxopyran-3-yl] 2-phenoxypropanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O6S2/c1-12(29-14-5-3-2-4-6-14)19(27)30-17-10-28-15(9-16(17)25)11-31-21-24-23-20(32-21)22-18(26)13-7-8-13/h2-6,9-10,12-13H,7-8,11H2,1H3,(H,22,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGKHNBQIHROWQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC1=COC(=CC1=O)CSC2=NN=C(S2)NC(=O)C3CC3)OC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
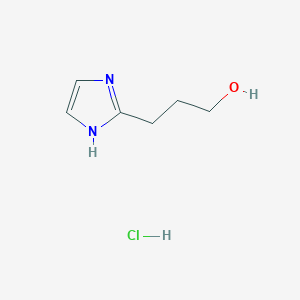
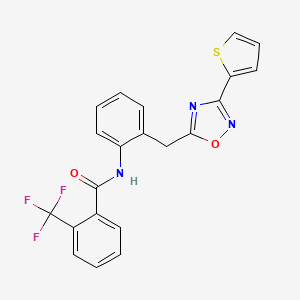
![N-({[3-(dimethylsulfamoyl)-4-methylphenyl]carbamoyl}methyl)-N-methylprop-2-enamide](/img/structure/B2453396.png)
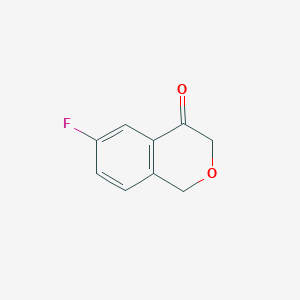

![(3-((Benzo[d][1,3]dioxol-5-yloxy)methyl)azetidin-1-yl)(2-chlorophenyl)methanone](/img/structure/B2453402.png)

![3-[5-(Difluoromethyl)-4-nitropyrazol-1-yl]-2-methylpropanoic acid](/img/structure/B2453408.png)
![2-Chloro-N-[1-(2,3-dihydroindol-1-yl)-1-oxopropan-2-yl]propanamide](/img/structure/B2453409.png)
![6-PROPYL-2-[({3-[3-(TRIFLUOROMETHYL)PHENYL]-1,2,4-OXADIAZOL-5-YL}METHYL)SULFANYL]PYRIMIDIN-4-OL](/img/structure/B2453410.png)
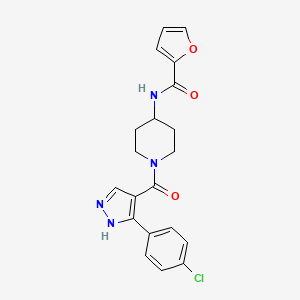
![2-(4,7-Dimethyl-1,3-dioxo-6-phenylpurino[7,8-a]imidazol-2-yl)acetamide](/img/structure/B2453413.png)
![2-[1-(2,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-[(furan-2-yl)methyl]acetamide](/img/structure/B2453414.png)
